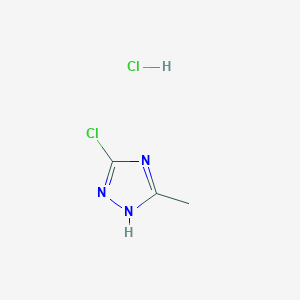
Clorhidrato de 3-cloro-5-metil-1H-1,2,4-triazol
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various precursors, including hydrazines, formamide, and carboxylic acids . The specific synthesis route for “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms . The specific structure of “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” would include a chlorine atom and a methyl group attached to the triazole ring.Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions, including alkylation, acylation, and substitution reactions . The specific reactions that “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” can undergo are not available in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles depend on their specific chemical structure . The properties of “3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride” are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .
Síntesis orgánica
Los 1,2,3-triazoles se utilizan en la síntesis orgánica . Tienen una alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .
Química de polímeros
Los 1,2,3-triazoles se utilizan en la química de polímeros . Tienen un fuerte momento dipolar (4,8–5,6 Debye) y capacidad de enlace de hidrógeno .
Química supramolecular
Los 1,2,3-triazoles se utilizan en la química supramolecular . Tienen numerosas propiedades útiles como el carácter aromático .
Bioconjugación
Los 1,2,3-triazoles se utilizan en la bioconjugación . Son fácilmente capaces de unirse en el sistema biológico con una variedad de enzimas y receptores .
Biología química
Los 1,2,3-triazoles se utilizan en la biología química . Muestran versátiles actividades biológicas .
Imágenes fluorescentes
Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Son parte de la clase de antimicrobianos debido a su perfil de bienestar y excelente índice terapéutico .
Ciencia de materiales
Los 1,2,3-triazoles se utilizan en la ciencia de materiales . Se incluyen en la clase de antimicrobianos debido a su perfil de bienestar y excelente índice terapéutico .
Mecanismo De Acción
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known to have a wide range of biological activities, including anticancer and antifungal properties . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The resulting 1,2,4-triazoles can then be further modified to enhance their biological activity .
In terms of pharmacokinetics, the properties of 1,2,4-triazoles can vary widely depending on their specific structure and the presence of other functional groups. Factors such as solubility, lipophilicity, and molecular size can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The action of 1,2,4-triazoles can also be influenced by environmental factors such as pH and temperature, which can affect the stability of the compound and its interaction with biological targets .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to changes in enzyme function . Additionally, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can interact with proteins involved in cell signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases involved in cell signaling, leading to changes in cellular responses to external stimuli . Furthermore, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Molecular Mechanism
At the molecular level, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Studies have shown that the stability of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function can include sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including damage to tissues or organs. Threshold effects are also important to consider, as there may be a dosage level at which the compound’s effects become significantly more pronounced.
Metabolic Pathways
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride within cells and tissues are critical for understanding its overall biochemical effects . This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride is essential for understanding its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZMVLMQMTHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


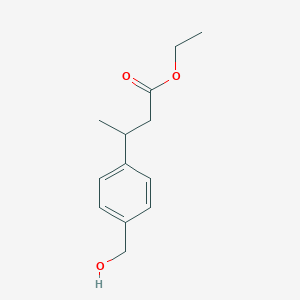


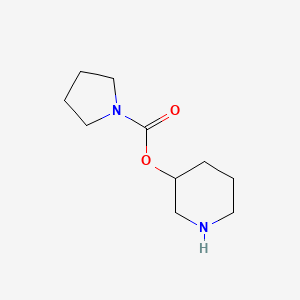
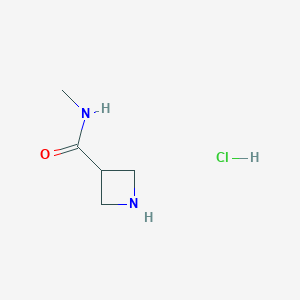


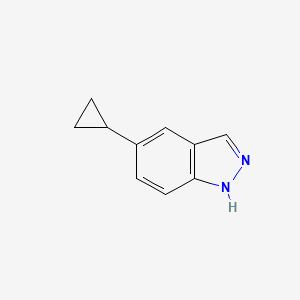
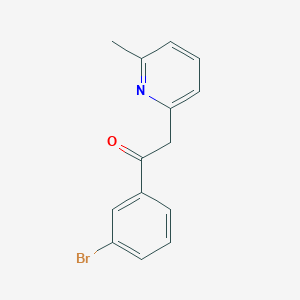

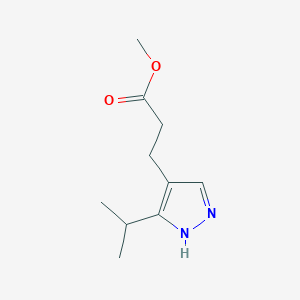
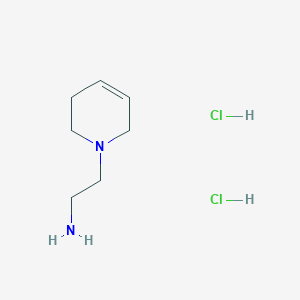
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)

